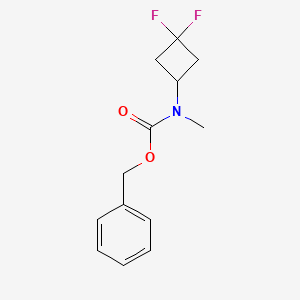
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate is a chemical compound with the molecular formula C13H15F2NO2 . It has a molecular weight of 255.26 . The compound is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate consists of a benzyl group attached to a carbamate group, which is further attached to a 3,3-difluorocyclobutyl group . The compound contains a total of 31 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 (thio-) carbamate .Physical And Chemical Properties Analysis
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate has a molecular weight of 241.24 . The compound is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.Aplicaciones Científicas De Investigación
Gold(I)-Catalyzed Kinetic Enantioselective Intramolecular Hydroamination
Research highlights the application of related structural motifs in enantioselective catalysis. For instance, a study explored the Gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes, demonstrating how catalysts can induce high enantioselectivity in the formation of complex molecules, which is a fundamental process in synthetic organic chemistry (Zhang, Bender, & Widenhoefer, 2007).
Synthesis of 3,3-Difluorocyclobutyl-Substituted Building Blocks
Another study detailed the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, a key synthetic strategy for producing a variety of functionalized compounds, including those with carbamate groups. This approach demonstrates the versatility of 3,3-difluorocyclobutyl motifs in synthesizing a wide array of chemical entities for further applications (Ryabukhin et al., 2018).
Stabilization of Polyurethane to Thermal Degradation
In the context of materials science, the substitution of hydrogen in the carbamate group with alkyl groups, such as methyl or benzyl, was shown to significantly enhance the thermal stability of polyurethanes. This research provides insights into how chemical modifications can improve the performance of polymeric materials (Beachell & Son, 1964).
Novel Syntheses and Applications in Organic Chemistry
The exploration of novel synthetic pathways for carbamates and their applications in organic chemistry has been a subject of continuous interest. Studies have developed efficient methods for the synthesis of carbamates, showcasing their potential in creating a variety of biologically active compounds and materials with unique properties (Lanzillotto et al., 2015).
One-Pot Synthesis of Carbamates from Amines, CO2, and Alcohols
Research on heterogeneous catalysts, such as CeO2, has enabled the efficient one-pot synthesis of carbamates from amines, CO2, and alcohols. This method represents an environmentally friendly approach to carbamate synthesis, highlighting the potential for sustainable chemical processes (Honda et al., 2011).
Propiedades
IUPAC Name |
benzyl N-(3,3-difluorocyclobutyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-16(11-7-13(14,15)8-11)12(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSDVFJSXZJYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)(F)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


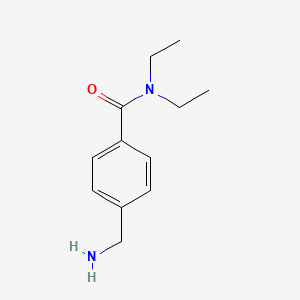

![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)
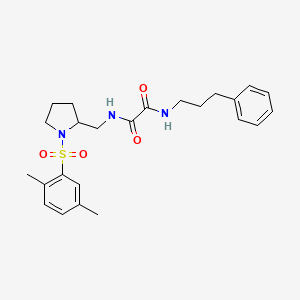
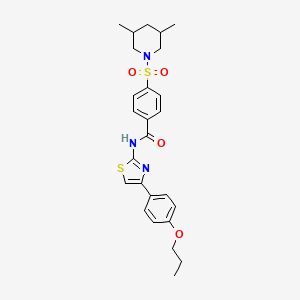
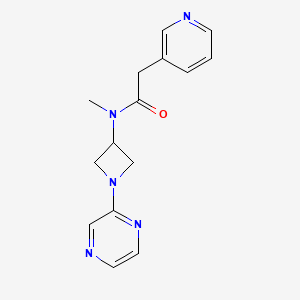
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2442496.png)
![4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine](/img/structure/B2442497.png)
![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2442498.png)
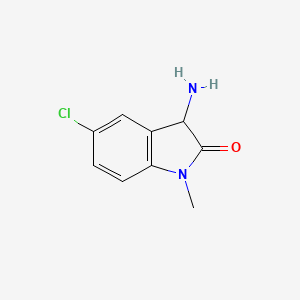
![N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2442502.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2442505.png)